molecular formula C12H15ClN2O3S B2906760 N-(1-(2-Chloroacetyl)azetidin-3-yl)-4-methylbenzenesulfonamide CAS No. 2411315-43-8

N-(1-(2-Chloroacetyl)azetidin-3-yl)-4-methylbenzenesulfonamide

Cat. No.: B2906760
CAS No.: 2411315-43-8
M. Wt: 302.77
InChI Key: RRZNPLSGLHMEAT-UHFFFAOYSA-N
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Description

N-(1-(2-Chloroacetyl)azetidin-3-yl)-4-methylbenzenesulfonamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and biological research. This compound is characterized by the presence of an azetidine ring, a chloroacetyl group, and a methylbenzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-Chloroacetyl)azetidin-3-yl)-4-methylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-(2-Chloroacetyl)azetidin-3-yl)-4-methylbenzenesulfonamide involves its role as a covalent inhibitor of deubiquitinating enzymes (DUBs). The compound selectively binds to the active site of the enzyme VCPIP1, forming a covalent bond with the catalytic cysteine residue . This inhibits the enzyme’s activity, leading to the accumulation of ubiquitinated proteins and affecting various cellular pathways.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[1-(2-chloroacetyl)azetidin-3-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c1-9-2-4-11(5-3-9)19(17,18)14-10-7-15(8-10)12(16)6-13/h2-5,10,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZNPLSGLHMEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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